2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride
Overview
Description
2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO . It has a molecular weight of 213.70 g/mol . The compound is also known by other names such as 1-(2,3-Dihydro-1-benzofuran-4-yl)propan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H
. The Canonical SMILES representation is CC(CC1=C2CCOC2=CC=C1)N.Cl
. These representations provide a detailed view of the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound has a molecular weight of 213.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 213.0920418 g/mol . The topological polar surface area of the compound is 35.2 Ų . The compound has a heavy atom count of 14 . The compound is a pale beige to light beige solid .Scientific Research Applications
Pharmacological Activities :
- Ecker et al. (1995) synthesized benzofuranethanamines and found that one compound exhibited similar negative inotropic and negative chronotropic action compared to propafenone, without beta 1-adrenoreceptor blocking activity (Ecker et al., 1995).
- Luo et al. (2005) demonstrated that certain dihydrobenzofuran derivatives have potent anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer’s (Luo et al., 2005).
- Pieters et al. (1999) studied dihydrobenzofuran lignans, revealing their potential as anticancer agents due to their ability to inhibit tubulin polymerization (Pieters et al., 1999).
Neuroprotective Properties :
- Grisar et al. (1995) synthesized alpha-tocopherol analogues, including a compound based on the 2,3-dihydro-1-benzofuran-5-ol structure, which showed significant neuroprotective properties and antioxidant activities (Grisar et al., 1995).
- Ohkawa et al. (1997) developed 2,3-dihydro-5-benzofuranamines as treatments for traumatic and ischemic central nervous system injuries, exhibiting strong inhibitory effects on lipid peroxidation and excitatory behavior (Ohkawa et al., 1997).
Chemical Synthesis and Applications :
- Li et al. (2007) described the synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, a compound related to the benzofuran series, which is crucial in constructing 2'-C-branched ribonucleosides (Li et al., 2007).
- MacDonald & Burnell (2009) reported on alpha,beta-unsaturated 1,3-diketones cyclizing to 2,3-dihydro-4H-pyran-4-ones and dihydro-4-pyridinones, showcasing the versatility of compounds related to benzofuran derivatives (MacDonald & Burnell, 2009).
Safety and Hazards
The compound should be handled with care. It may be harmful if swallowed, inhaled, or in contact with skin . After handling the compound, it is recommended to wash thoroughly . It is also advised to wear protective gloves, clothing, and eye/face protection . If the compound gets into the eyes, rinse cautiously with water .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11;/h2-4,8H,5-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCZHOKBHGBKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2CCOC2=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344521 | |
Record name | 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203342-42-0 | |
Record name | 2,3-Dihydro-alpha-methyl-4-benzofuranethanamine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.